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Compound of Interest

Compound Name: 5-Ethynyl-1H-indazole

Cat. No.: B2786401

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is
a privileged structure, recognized for its bioisosteric relationship with indole and its presence in
numerous therapeutic agents.[1][2] The fusion of a benzene and pyrazole ring creates a unique
electronic and steric environment, making it a cornerstone for the design of kinase inhibitors,
anti-inflammatory agents, and various receptor modulators.[3]

The introduction of a terminal alkyne (ethynyl) group at the C5-position transforms the versatile
indazole core into a highly strategic building block. The ethynyl moiety is not merely a structural
component; it is a reactive handle of profound utility. It serves as a linchpin for carbon-carbon
bond formation through Sonogashira cross-coupling reactions and as a key partner in the
robust and efficient Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CuUAAC), the most
prominent example of "click chemistry."[1][4] This guide, intended for researchers and drug
development professionals, provides a comprehensive overview of the physical and chemical
properties of 5-Ethynyl-1H-indazole, detailed protocols for its synthesis, and a focused
exploration of its key chemical transformations.

Part 1: Molecular and Physicochemical Properties

5-Ethynyl-1H-indazole is a solid at room temperature.[5] While specific experimental data for
its melting point and solubility are not widely reported in publicly available literature, its
structural analogues suggest it possesses moderate solubility in polar organic solvents such as
dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in
nonpolar hydrocarbon solvents and water.
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Core Compound Data

Property Value Source
IUPAC Name 5-ethynyl-1H-indazole [5]
CAS Number 403660-57-1 [5]
Molecular Formula CoHsN2 [5]
Molecular Weight 142.16 g/mol [5]
Appearance Solid [5]
Canonical SMILES C#CC1=CC=C2NN=CC2=C1 [5]

Spectroscopic Characterization

Definitive characterization is essential for confirming the identity and purity of 5-Ethynyl-1H-
indazole. Below are the predicted and expected spectroscopic data based on the analysis of
the parent indazole scaffold and known substituent effects.[6][7][8]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

» Rationale for Prediction: The predicted *H and 3C NMR chemical shifts are derived from the
known spectra of 1H-indazole.[6] The introduction of the ethynyl group at C5 is expected to
cause a downfield shift for the adjacent C4 and C6 protons and carbons due to its
anisotropic effect and electron-withdrawing character. The quaternary alkyne carbons (C=C)
have characteristic shifts in the 70-90 ppm range.
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Predicted *H NMR Data (400 MHz, DMSO-

de)

Chemical Shift (3, ppm) Assignment
~13.3 (br s, 1H) N1-H

~8.20 (s, 1H) C3-H

~8.05 (s, 1H) C4-H

~7.70 (d, J = 8.8 Hz, 1H) C7-H

~7.55 (d, J = 8.8 Hz, 1H) C6-H

~4.25 (s, 1H) C=C-H

Predicted 13C NMR Data (100 MHz, DMSO-

de)

Chemical Shift (3, ppm) Assignment
~141.0 C7a
~135.0 C3
~128.5 C6
~125.0 C4
~122.0 C3a
~119.5 C5
~110.5 Cc7
~84.0 C=C-H
~80.0 C=C-H

1.2.2. Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
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Expected IR & MS Data

Technique Characteristic Peaks / Value

~3300 (C=C-H stretch), ~3150 (N-H stretch),
IR (KBr, cm™1) ~2110 (C=C stretch, weak), ~1620, 1500
(Aromatic C=C/C=N stretch)

High-Resolution MS Calculated for [M+H]* (CoH7N2%): 143.0604

Part 2: Synthesis and Purification

The most reliable and common route to 5-Ethynyl-1H-indazole involves a two-step sequence
starting from a commercially available precursor, 5-amino-1H-indazole. The workflow involves:

o Diazotization and lodination: Conversion of the C5-amino group to a diazonium salt, followed
by substitution with iodide (a Sandmeyer-type reaction) to yield 5-iodo-1H-indazole.[9]

e Sonogashira Cross-Coupling: Palladium- and copper-catalyzed coupling of the 5-iodo-1H-
indazole with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed
by in-situ or subsequent deprotection of the silyl group.[4][10]
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Step 2: Sonogashira Coupling

Deprotection
Pd(PPhs)2Cl2, Cul EtsN, THF, RT TMS-Protected Product K2COs / MeOH or TBAF 5-Ethynyl-1H-indazole

Step 1: Todination

Diazotization ( \ lodide Substitution
5-Amino-1H-indazol NaNOz, HCl (aq) | 0°C In-situ Di Salt Potassium lodide (KI) [ 0 °C to RT 5-lodo-1H-indazole

Coupling
5-lodo-1H-indazole TMS-Acetylene

5-Ethynyl-1H-indazole
C-C Bond Formation
atalyst | Cu o-catalyst | Amine Base -(Arylethynyl)-1H-indazole
Pd(0) Catal Cu(l) C | Amine B 5-(Arylethynyl)-1H-indazol
Aryl Halide
(R-X, X=I, Br)
1H-
TN\N———»

5-Ethynyl-1H-indazole
Organic Azide
(R-N3)

( {CuSO0s4 | Sodium Ascorbate | Solvent (e.g., tBuOH/H20)} 1.3-Dipolar Cycloaddition 5-(1-R-1H-1,2.3-triazol-4-yl)-1H-indazo@

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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